Hex-2-en-3-ol

Description

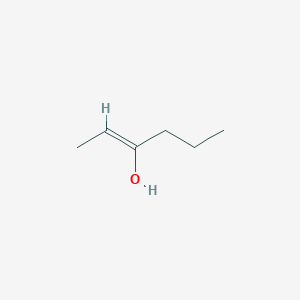

Structure

3D Structure

Properties

CAS No. |

16239-11-5 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

hex-2-en-3-ol |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,7H,3,5H2,1-2H3 |

InChI Key |

SPWMFXSIAMGJPC-UHFFFAOYSA-N |

SMILES |

CCCC(=CC)O |

Isomeric SMILES |

CCC/C(=C/C)/O |

Canonical SMILES |

CCCC(=CC)O |

Other CAS No. |

16239-11-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Hex-2-en-3-ol: Chemical Properties and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Hex-2-en-3-ol is an unsaturated aliphatic alcohol with the molecular formula C₆H₁₂O. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a summary of its fundamental chemical properties, drawing comparisons with its isomers where necessary. Furthermore, it explores the potential biological implications of short-chain unsaturated alcohols, offering a broader context for researchers in drug development and life sciences.

Chemical and Physical Properties

| Property | Value for (E)-Hex-2-en-3-ol (or related compounds) | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| CAS Number | 16239-11-5 (for hex-2-en-3-ol, stereochemistry unspecified) | ChemBK[2] |

| IUPAC Name | (2E)-hex-2-en-3-ol | N/A |

| Boiling Point | 139 °C (for (E)-hex-3-en-2-ol) | LookChem[3] |

| Density | 0.8367 g/cm³ at 18 °C (for (E)-hex-3-en-2-ol) | LookChem[3] |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents. | Inferred from general properties of similar compounds. |

| Computed XLogP3 | 1.9 | PubChem[1] |

Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for (E)-Hex-2-en-3-ol could not be located in the available literature. Researchers are advised to perform their own spectral analysis for positive identification of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of (E)-Hex-2-en-3-ol are not well-documented in publicly available scientific literature. General organic synthesis techniques for the preparation of allylic alcohols, such as the reduction of α,β-unsaturated ketones or the reaction of organometallic reagents with α,β-unsaturated aldehydes, could potentially be adapted for its synthesis. Purification would likely involve standard techniques such as distillation or column chromatography.

Biological Activity and Signaling Pathways

Specific studies on the biological activity or the affected signaling pathways of (E)-Hex-2-en-3-ol are not currently available. However, research on short-chain alcohols provides some general insights into their potential cellular effects.

Short-chain alcohols have been shown to elicit a range of cellular responses, some of which can be cytotoxic.[4] These effects are often independent of the specific cell type and can include:

-

Alterations in Lipid Metabolism: Short-chain alcohols can interfere with phospholipid and fatty acid metabolism.[4]

-

Membrane Perturbation: They can interact with biological membranes, potentially altering their structure and function.[4]

-

Disruption of Cellular Signaling: Interference with the synthesis of phosphatidic acid and disruptions in intracellular signaling cascades have been reported.[4]

It is important to note that these are general effects of short-chain alcohols, and the specific activity of (E)-Hex-2-en-3-ol would require dedicated experimental investigation.

Logical Relationships in Cellular Effects of Short-Chain Alcohols

The following diagram illustrates the potential cascade of events following cellular exposure to short-chain alcohols, based on the general literature.

Caption: Potential cellular effects of short-chain alcohols.

Conclusion

This technical guide provides a summary of the currently available chemical information for (E)-Hex-2-en-3-ol. The scarcity of specific experimental data highlights a knowledge gap and an opportunity for further research into the properties and potential applications of this compound. The general biological activities of short-chain alcohols suggest that (E)-Hex-2-en-3-ol could have interesting cellular effects, warranting future investigation by researchers in drug discovery and development. The provided information, including data on related isomers, serves as a foundational resource for such endeavors.

References

An In-depth Technical Guide on the Spectroscopic Data of (Z)-Hex-2-en-3-ol

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Hex-2-en-3-ol. Due to a notable scarcity of publicly available experimental spectra for this specific isomer, this document presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and an anticipated Mass Spectrometry (MS) fragmentation pattern. Detailed, generalized experimental protocols for the acquisition of these spectroscopic data for volatile organic compounds are also provided for researchers in the fields of chemistry, materials science, and drug development. The aim is to furnish a foundational understanding and a practical framework for the spectroscopic analysis of (Z)-Hex-2-en-3-ol and structurally related molecules.

Introduction

(Z)-Hex-2-en-3-ol is an unsaturated alcohol with the chemical formula C₆H₁₂O. As a volatile organic compound (VOC), its characterization is crucial for various applications, including flavor and fragrance chemistry, synthesis of fine chemicals, and atmospheric chemistry. Spectroscopic analysis is the cornerstone of molecular characterization, providing detailed information about the structure, connectivity, and functional groups of a molecule. This guide focuses on the primary spectroscopic techniques used for the elucidation of the structure of (Z)-Hex-2-en-3-ol: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Representative Spectroscopic Data

Given the limited availability of experimental spectroscopic data for (Z)-Hex-2-en-3-ol, the following sections present predicted and representative data based on established spectroscopic principles and data from analogous compounds.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for (Z)-Hex-2-en-3-ol

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.5-5.7 | m | 1H | H-2 |

| ~5.2-5.4 | m | 1H | H-3 |

| ~4.3-4.5 | m | 1H | H-4 (CH-OH) |

| ~2.0-2.2 | m | 2H | H-5 (CH₂) |

| ~1.6-1.8 | d | 3H | H-1 (CH₃) |

| ~0.9-1.0 | t | 3H | H-6 (CH₃) |

| Variable | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data for (Z)-Hex-2-en-3-ol

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Carbon Atom |

| ~135 | C-3 |

| ~125 | C-2 |

| ~70 | C-4 |

| ~30 | C-5 |

| ~20 | C-1 |

| ~14 | C-6 |

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented are characteristic absorption bands for the functional groups in (Z)-Hex-2-en-3-ol.

Table 3: Characteristic IR Absorption Data for (Z)-Hex-2-en-3-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (alcohol)[1][2] |

| 3100-3010 | Medium | =C-H stretch (alkene)[3] |

| 2960-2850 | Strong | C-H stretch (alkane)[4] |

| 1680-1640 | Medium | C=C stretch (cis-alkene)[2] |

| 1260-1050 | Strong | C-O stretch (secondary alcohol)[1][2] |

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Anticipated Electron Ionization Mass Spectrometry Fragmentation for (Z)-Hex-2-en-3-ol

| m/z | Proposed Fragment | Notes |

| 100 | [C₆H₁₂O]⁺• | Molecular Ion (M⁺•) - likely to be of low abundance.[5][6] |

| 85 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 82 | [M - H₂O]⁺• | Loss of water (dehydration), a common fragmentation for alcohols.[6][7] |

| 71 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical.[7] |

| 57 | [C₄H₉]⁺ | Further fragmentation. |

| 43 | [C₃H₇]⁺ | Common fragment in aliphatic compounds. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for volatile organic compounds like (Z)-Hex-2-en-3-ol.

Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Analyte ((Z)-Hex-2-en-3-ol)

-

Pipettes and glassware

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire the spectrum over a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Objective: To obtain the infrared spectrum of the analyte to identify functional groups.

Materials and Equipment:

-

FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.

-

Salt plates (NaCl or KBr) for thin-film analysis, or a liquid cell.

-

Analyte ((Z)-Hex-2-en-3-ol).

-

Volatile solvent (e.g., dichloromethane) if preparing a film.

Procedure (Thin-Film Method):

-

Background Spectrum:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Collect a background spectrum to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

Place a drop of the neat liquid analyte onto a clean, dry salt plate.

-

Gently place a second salt plate on top to create a thin liquid film.

-

-

Sample Spectrum Acquisition:

-

Place the salt plates in the sample holder of the spectrometer.

-

Acquire the sample spectrum over a suitable number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Objective: To separate the analyte from any impurities and obtain its mass spectrum.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity capillary column).

-

High-purity carrier gas (e.g., Helium).

-

Analyte ((Z)-Hex-2-en-3-ol).

-

Solvent for dilution (e.g., hexane or dichloromethane).

-

Microsyringe for injection.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the analyte in a suitable volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the carrier gas flow rate.

-

Configure the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-300) in electron ionization (EI) mode at 70 eV.

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the analyte.

-

Examine the mass spectrum corresponding to the analyte's peak.

-

Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known patterns for similar compounds.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a volatile organic compound like (Z)-Hex-2-en-3-ol.

Caption: Workflow for the spectroscopic characterization of (Z)-Hex-2-en-3-ol.

Conclusion

This technical guide has provided a summary of the predicted and representative spectroscopic data for (Z)-Hex-2-en-3-ol, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The inclusion of detailed, generalized experimental protocols offers a practical resource for researchers aiming to analyze this compound or other volatile organic molecules. The provided workflow diagram further clarifies the logical steps involved in spectroscopic structure elucidation. While predicted data serves as a valuable guide, it is imperative for future research to obtain and publish experimental spectra to validate these predictions and contribute to the collective body of chemical knowledge.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomer Characterization of Hex-2-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of hex-2-en-3-ol, detailing their synthesis, separation, and characterization. Due to the presence of a chiral center at the C-3 carbon and a double bond between C-2 and C-3, this compound exists as four distinct stereoisomers: (3R,2E)-hex-2-en-3-ol, (3S,2E)-hex-2-en-3-ol, (3R,2Z)-hex-2-en-3-ol, and (3S,2Z)-hex-2-en-3-ol. The specific spatial arrangement of these isomers can significantly influence their biological activity and physical properties, making their individual characterization crucial in fields such as drug development and flavor chemistry.

Stereoisomers of this compound

The four stereoisomers arise from the combination of two possible configurations at the chiral center (R or S) and two possible configurations at the double bond (E or Z).

-

(3R,2E)-hex-2-en-3-ol and (3S,2E)-hex-2-en-3-ol are a pair of enantiomers with a trans configuration of the double bond.

-

(3R,2Z)-hex-2-en-3-ol and (3S,2Z)-hex-2-en-3-ol are a pair of enantiomers with a cis configuration of the double bond.

-

The (E)-isomers and (Z)-isomers are diastereomers of each other.

Synthesis of this compound Stereoisomers

The stereoselective synthesis of this compound isomers is essential for obtaining pure samples for characterization and further application.

Synthesis of (Z)-Hex-2-en-3-ol (cis isomer)

A common method for the synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne.[1]

Experimental Protocol: Catalytic Hydrogenation of Hex-2-yn-3-ol

-

Catalyst Preparation: A Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is utilized.

-

Reaction Setup: Hex-2-yn-3-ol is dissolved in a suitable solvent, such as ethanol or hexane, in a reaction vessel. The Lindlar catalyst is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically 1-3 atm). The reaction is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective reduction of the triple bond to a double bond without over-reduction to the corresponding alkane.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude (Z)-hex-2-en-3-ol.

-

Purification: The product is purified by distillation or column chromatography.

This method typically yields the cis-isomer with high stereoselectivity (>95%) and in good yields (85–92%).[1]

Synthesis of (E)-Hex-2-en-3-ol (trans isomer)

The synthesis of trans-alkenes can be achieved through dissolving metal reductions.

Experimental Protocol: Birch Reduction of Hex-2-yn-3-ol

-

Reaction Setup: Liquid ammonia is condensed into a reaction flask at low temperature (typically -78 °C).

-

Reagent Addition: Small pieces of sodium or lithium metal are added to the liquid ammonia, resulting in a characteristic blue solution.

-

Substrate Addition: A solution of hex-2-yn-3-ol in an appropriate solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to the stirring metal-ammonia solution.

-

Quenching: After the reaction is complete (monitored by TLC), the reaction is quenched by the addition of a proton source, such as ammonium chloride or ethanol.

-

Work-up: The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation or column chromatography.

Yields for this method are typically in the range of 60-75%.[1]

Enantioselective Synthesis

To obtain specific enantiomers ((R)- or (S)-hex-2-en-3-ol), enantioselective methods are employed. One common approach is the asymmetric reduction of the corresponding ketone, hex-2-en-3-one, using chiral reducing agents or catalysts. Biocatalytic methods employing enzymes like ketoreductases or alcohol dehydrogenases have also shown promise in producing specific enantiomers with high enantiomeric excess.

Separation of Stereoisomers

Since the synthesis methods may not yield a single, pure stereoisomer, separation techniques are crucial.

Separation of Diastereomers

The (E)- and (Z)-diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can therefore be separated by conventional chromatographic techniques such as:

-

Gas Chromatography (GC): Utilizing a suitable column (e.g., a polar capillary column), the diastereomers can be separated based on their differential volatility and interaction with the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Normal-phase or reversed-phase HPLC can be employed to separate the diastereomers based on their polarity differences.

Resolution of Enantiomers

Enantiomers possess identical physical properties in an achiral environment, making their separation more challenging. Chiral resolution techniques are required:

-

Chiral Chromatography: This is the most common and effective method.

-

Chiral Gas Chromatography (GC): Involves the use of a chiral stationary phase (CSP), often based on cyclodextrin derivatives. The enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

-

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the enantiomers.

-

Experimental Protocol: Chiral Gas Chromatography

-

Column Selection: A capillary column with a chiral stationary phase (e.g., a derivative of β-cyclodextrin) is selected.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Sample Preparation: The sample containing the enantiomeric mixture is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the sample is injected into the GC.

-

Temperature Program: An optimized temperature program is used to ensure good separation and peak shape. The initial oven temperature, ramp rate, and final temperature are critical parameters.

-

Carrier Gas: An inert carrier gas, such as helium or hydrogen, is used at an optimized flow rate (linear velocity).

-

Detection and Analysis: The separated enantiomers are detected, and the peak areas are integrated to determine the enantiomeric ratio and enantiomeric excess (ee).

Characterization of Stereoisomers

Once isolated, each stereoisomer must be thoroughly characterized to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: Provides information about the proton environment in the molecule. Key signals for this compound include those for the vinyl protons, the proton on the carbon bearing the hydroxyl group, the methylene and methyl protons of the ethyl group, and the methyl protons adjacent to the double bond. The coupling constants (J-values) between the vinyl protons can help distinguish between the (E) and (Z) isomers.

-

13C NMR: Shows the number of unique carbon atoms and their chemical environment. The chemical shifts of the carbons in the double bond and the carbon attached to the hydroxyl group are particularly informative.

Mass Spectrometry (MS)

Coupled with GC (GC-MS), mass spectrometry can be used to determine the molecular weight of the compound and provides fragmentation patterns that can aid in structural elucidation.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. This property is measured using a polarimeter and is reported as the specific rotation [α].

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: A solution of the pure enantiomer of a known concentration (c, in g/mL) is prepared in a suitable solvent.

-

Polarimeter Setup: A polarimeter is calibrated, and the sample cell of a known path length (l, in dm) is filled with the solution.

-

Measurement: The observed rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α]λT = α / (c * l).

A positive (+) or dextrorotatory value indicates rotation of plane-polarized light to the right, while a negative (-) or levorotatory value indicates rotation to the left.

Data Presentation

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Configuration | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation [α]D |

| 1 | (3R,2E) | C₆H₁₂O | 100.16 | Data not available |

| 2 | (3S,2E) | C₆H₁₂O | 100.16 | Data not available |

| 3 | (3R,2Z) | C₆H₁₂O | 100.16 | Data not available |

| 4 | (3S,2Z) | C₆H₁₂O | 100.16 | Data not available |

Table 2: 1H NMR Spectral Data of this compound Stereoisomers (Predicted)

| Proton | (E)-isomer (Predicted δ, ppm) | (Z)-isomer (Predicted δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~0.9 | ~0.9 | t | ~7.5 |

| H-2 | ~1.5 | ~1.5 | p | ~7.5 |

| H-3 (CH-OH) | ~4.0 | ~4.2 | m | - |

| H-4 | ~5.6 | ~5.4 | dq | J4,5 ≈ 15 (E), J4,5 ≈ 10 (Z) |

| H-5 | ~5.5 | ~5.3 | dq | J5,6 ≈ 6.5 |

| H-6 | ~1.7 | ~1.6 | d | ~6.5 |

| OH | Variable | Variable | s (broad) | - |

Table 3: 13C NMR Spectral Data of this compound Stereoisomers (Predicted)

| Carbon | (E)-isomer (Predicted δ, ppm) | (Z)-isomer (Predicted δ, ppm) |

| C-1 | ~10 | ~10 |

| C-2 | ~30 | ~25 |

| C-3 | ~75 | ~70 |

| C-4 | ~135 | ~133 |

| C-5 | ~130 | ~128 |

| C-6 | ~18 | ~13 |

Note: The NMR data presented are predicted values and may vary depending on the solvent and experimental conditions. Experimental verification is required for accurate assignment.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of this compound stereoisomers.

Caption: Workflow for the synthesis, separation, and characterization of this compound stereoisomers.

This comprehensive guide provides the foundational knowledge and experimental considerations for the detailed characterization of this compound stereoisomers. The successful application of these methodologies will enable researchers to confidently synthesize, isolate, and identify each stereoisomer for their specific research and development needs.

References

The Enigmatic Presence of Hex-2-en-3-ol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-3-ol, a C6 unsaturated secondary alcohol, represents a minor yet intriguing component of the plant volatile organic compound (VOC) profile. Unlike its more extensively studied isomers, such as the green leaf volatile (Z)-3-hexen-1-ol, the natural occurrence and biosynthesis of this compound have remained largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound in plants, methodologies for its detection and quantification, and a putative biosynthetic pathway. This document is intended to serve as a foundational resource for researchers in phytochemistry, chemical ecology, and drug discovery who are interested in the less common constituents of the plant metabolome.

Natural Occurrence of this compound

The presence of this compound in the plant kingdom is not widely reported, suggesting it is a rare or trace-level compound. To date, its occurrence has been documented in the following plant species:

| Plant Species | Family | Reference |

| Elettaria cardamomum (Cardamom) | Zingiberaceae | [1] |

| Elettaria repens | Zingiberaceae | [1] |

The limited data available indicate that this compound is likely a minor constituent of the essential oil of these plants. Further research is required to identify its presence in other plant species and to quantify its concentration in various plant tissues.

Biosynthesis of this compound: A Putative Pathway

The biosynthesis of C6 volatile compounds in plants is predominantly attributed to the lipoxygenase (LOX) pathway, which involves the oxidative degradation of polyunsaturated fatty acids. While a specific pathway for this compound has not been elucidated, a hypothetical pathway can be proposed based on known enzymatic reactions in fatty acid metabolism.

This putative pathway begins with the release of linolenic acid from plant membranes, which is then oxidized by lipoxygenase to a hydroperoxide. This intermediate is subsequently cleaved by a hydroperoxide lyase to form a C6 aldehyde, which can then undergo isomerization and reduction to yield various hexenols. The formation of a secondary alcohol like this compound would likely involve an additional enzymatic step, possibly a reductase with specific regioselectivity.

Experimental Protocols

The successful extraction, identification, and quantification of this compound from plant matrices require a combination of meticulous sample preparation and sensitive analytical techniques.

Extraction of Volatile Compounds

Several methods can be employed for the extraction of volatile compounds from plant materials. The choice of method will depend on the nature of the plant tissue and the volatility of the target compound.

-

Solvent Extraction : This is a widely used method for extracting a broad range of natural products.[2]

-

Maceration : The plant material is ground and soaked in a suitable organic solvent (e.g., hexane, dichloromethane) at room temperature for an extended period.

-

Soxhlet Extraction : Continuous extraction with a hot solvent, suitable for less volatile compounds.

-

-

Distillation :

-

Headspace Solid-Phase Microextraction (SPME) : A solvent-free method ideal for the analysis of trace-level volatiles.

-

A fused silica fiber coated with a stationary phase is exposed to the headspace above the plant sample.

-

Volatile compounds are adsorbed onto the fiber and then thermally desorbed into the injector of a gas chromatograph.

-

Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds in complex mixtures.

-

Gas Chromatography (GC) :

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of volatile compounds.

-

Temperature Program : A programmed temperature gradient is employed to ensure the separation of compounds with a wide range of boiling points.

-

-

Mass Spectrometry (MS) :

-

Ionization : Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

-

Identification : The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

-

Quantification :

-

External Standard Method : A calibration curve is generated using a certified reference standard of this compound at various concentrations.

-

Internal Standard Method : A known amount of an internal standard (a compound not present in the sample) is added to both the sample and the calibration standards to correct for variations in injection volume and instrument response.

-

Future Directions

The study of this compound in plants is still in its infancy. Future research should focus on:

-

Screening of Plant Species : A broader screening of plant species, particularly within the Zingiberaceae family, is needed to identify more natural sources of this compound.

-

Quantitative Analysis : Accurate quantification of this compound in different plant tissues and at various developmental stages will provide insights into its physiological role.

-

Biosynthetic Pathway Elucidation : The use of isotopic labeling studies and the identification and characterization of the enzymes involved in its biosynthesis will be crucial to fully understand its formation in plants.

-

Biological Activity : Investigating the potential biological activities of this compound, such as its role in plant defense or as an insect attractant or repellent, could open up new avenues for its application in agriculture and pest management.

Conclusion

This compound represents a largely unexplored area of plant natural product chemistry. While its known natural sources are currently limited to Elettaria cardamomum and Elettaria repens, the application of modern analytical techniques is likely to reveal its presence in other plant species. The elucidation of its biosynthetic pathway and the investigation of its biological activities will undoubtedly provide valuable insights into the chemical diversity and ecological interactions of plants. This guide serves as a starting point for researchers to delve into the fascinating world of this rare C6 volatile.

References

Synthesis of Hex-2-en-3-ol via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Hex-2-en-3-ol, a valuable secondary allylic alcohol, through the strategic application of Grignard chemistry. This document details the underlying chemical principles, provides a comprehensive experimental protocol, and presents relevant data for the characterization of the target molecule.

Introduction

This compound is a six-carbon unsaturated alcohol with significant potential as a building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive carbon-carbon double bond, makes it a versatile precursor for the synthesis of more complex molecules, including natural products and pharmaceutical intermediates. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and efficient method for the preparation of such secondary alcohols. This guide will focus on the synthesis of this compound via the 1,2-addition of an ethylmagnesium bromide Grignard reagent to the α,β-unsaturated aldehyde, crotonaldehyde.

Reaction Principle

The core of this synthesis is the nucleophilic addition of a Grignard reagent to a carbonyl compound. Grignard reagents (R-MgX) are powerful nucleophiles due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the organic moiety.

When reacted with an α,β-unsaturated aldehyde such as crotonaldehyde, Grignard reagents can potentially undergo two modes of addition: 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon of the alkene. Generally, "hard" nucleophiles like Grignard reagents preferentially attack the "harder" electrophilic center, which is the carbonyl carbon, leading to the desired 1,2-addition product.[1][2][3] This selectivity is crucial for the successful synthesis of this compound.

The reaction proceeds in two key stages:

-

Nucleophilic Addition: The ethyl group from ethylmagnesium bromide attacks the electrophilic carbonyl carbon of crotonaldehyde, breaking the pi bond of the carbonyl group and forming a magnesium alkoxide intermediate.

-

Acidic Workup: The subsequent addition of a mild acid protonates the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. Strict adherence to anhydrous conditions is paramount for the success of the Grignard reaction, as any trace of water will react with the Grignard reagent and quench the reaction.

3.1. Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 |

| Bromoethane | C₂H₅Br | 108.97 | 10.9 g (7.4 mL) | 0.100 |

| Crotonaldehyde | C₄H₆O | 70.09 | 7.01 g (8.2 mL) | 0.100 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | ~50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

| Hydrochloric Acid (for cleaning) | HCl | 36.46 | As needed | - |

| Acetone (for cleaning) | C₃H₆O | 58.08 | As needed | - |

3.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Rotary evaporator

-

Distillation apparatus

3.3. Procedure

Step 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water. This is best achieved by oven-drying the glassware at 120°C for several hours and allowing it to cool in a desiccator over a drying agent (e.g., anhydrous calcium chloride) under an inert atmosphere.

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas. Place the magnesium turnings in the flask.

-

Initiation: Add approximately 30 mL of anhydrous diethyl ether to the flask containing the magnesium turnings. In the dropping funnel, prepare a solution of bromoethane in 40 mL of anhydrous diethyl ether.

-

Addition: Add a small portion (approximately 2-3 mL) of the bromoethane solution to the magnesium suspension. The reaction should initiate, as evidenced by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming with a heating mantle or the addition of a small crystal of iodine may be necessary.

-

Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and gently reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish, cloudy mixture.

Step 2: Reaction with Crotonaldehyde

-

Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Aldehyde Addition: Prepare a solution of crotonaldehyde in 50 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cold, stirring Grignard reagent. Maintain the temperature of the reaction mixture below 10°C during the addition. A precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

Step 3: Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This is a highly exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Two layers will form: an upper ethereal layer containing the product and a lower aqueous layer containing magnesium salts. Separate the layers.

-

Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Drying: Dry the ethereal solution over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data and Characterization

4.1. Expected Yield

The yield of this reaction is typically in the range of 60-75%, depending on the purity of the reagents and the strictness of the anhydrous conditions maintained throughout the experiment.

4.2. Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molar Mass | 100.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~138-140 °C |

| Density | ~0.84 g/mL |

4.3. Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.4-5.7 (m, 2H, -CH=CH-)

-

δ 4.1-4.3 (m, 1H, -CH(OH)-)

-

δ 2.0-2.2 (q, 2H, -CH₂-CH₃)

-

δ 1.6-1.8 (d, 3H, =CH-CH₃)

-

δ 0.9-1.1 (t, 3H, -CH₂-CH₃)

-

δ ~1.5-2.5 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~135 (-CH=)

-

δ ~125 (=CH-)

-

δ ~75 (-CH(OH)-)

-

δ ~30 (-CH₂-)

-

δ ~18 (=CH-CH₃)

-

δ ~10 (-CH₂-CH₃)

-

-

IR (neat, cm⁻¹):

-

~3350 (broad, O-H stretch)

-

~3020 (C-H stretch, sp²)

-

~2960, 2870 (C-H stretch, sp³)

-

~1670 (C=C stretch)

-

~970 (trans C-H bend, alkene)

-

~1050 (C-O stretch)

-

Logical and Experimental Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

-

Anhydrous Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, and no open flames or spark sources should be present.

-

Grignard Reagents: Grignard reagents are highly reactive and corrosive. They react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Crotonaldehyde: Crotonaldehyde is a lachrymator and is toxic. It should be handled with care in a fume hood.

-

Quenching: The quenching of the Grignard reaction is highly exothermic and can cause the low-boiling diethyl ether to splash. This step must be performed slowly and with adequate cooling.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of this compound from readily available starting materials. Careful control of reaction conditions, particularly the exclusion of moisture, is critical to achieving a good yield of the desired product. The protocol and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to successfully prepare and characterize this versatile chemical intermediate.

References

Asymmetric Synthesis of (R)-Hex-2-en-3-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of (R)-Hex-2-en-3-ol, a chiral allylic alcohol of interest in synthetic organic chemistry and as a building block in the development of pharmaceutical agents. The focus is on providing detailed experimental protocols, comparative data, and visual representations of the key synthetic pathways and mechanisms.

Core Synthetic Strategies

The enantioselective synthesis of (R)-Hex-2-en-3-ol is most effectively achieved through the asymmetric reduction of the corresponding prochiral ketone, hex-2-en-3-one. The primary methods employed for this transformation are catalytic asymmetric hydrogenation, most notably the Noyori Asymmetric Hydrogenation, and stoichiometric or catalytic reduction using chiral boron-based reagents, such as the Corey-Bakshi-Shibata (CBS) reduction. Biocatalytic methods involving ketoreductases also present a viable and increasingly popular alternative.

Data Summary: Comparison of Asymmetric Synthesis Methods

The following table summarizes typical quantitative data for the asymmetric synthesis of chiral allylic alcohols, providing a baseline for comparison of the different methodologies. It is important to note that specific results for (R)-Hex-2-en-3-ol may vary and require optimization.

| Method | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Reaction Conditions |

| Noyori Asymmetric Hydrogenation | Ru(II)-[(R)-BINAP]Cl₂ | >90 | >95 | H₂ gas (4-100 atm), alcohol solvent (e.g., methanol, ethanol), room temperature to 100°C, 6-48 hours. |

| Asymmetric Transfer Hydrogenation | [(R,R)-TsDPEN]RuCl(p-cymene) | >90 | >95 | Formic acid/triethylamine mixture or isopropanol as hydrogen source, room temperature to 80°C, 2-24 hours. |

| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS oxazaborolidine / BH₃・THF | 85-95 | >95 | Anhydrous THF, low temperature (-78°C to room temperature), 1-4 hours. |

| Biocatalytic Reduction | Ketoreductase (e.g., from Candida or engineered) / NADPH | 70-95 | >99 | Aqueous buffer, often with a co-solvent, ambient temperature and pressure, 12-48 hours. |

Experimental Protocols

Noyori Asymmetric Hydrogenation

This protocol describes a generalized procedure for the asymmetric hydrogenation of an α,β-unsaturated ketone to the corresponding (R)-allylic alcohol using a Ru(II)-BINAP catalyst.

Materials:

-

Hex-2-en-3-one

-

[RuCl₂((R)-BINAP)]₂・NEt₃

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, a glass liner for the autoclave is charged with [RuCl₂((R)-BINAP)]₂・NEt₃ (0.1-1 mol%).

-

Degassed methanol is added, followed by the substrate, hex-2-en-3-one.

-

The glass liner is placed in the autoclave, which is then sealed.

-

The autoclave is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-100 atm).

-

The reaction mixture is stirred at the desired temperature (e.g., 25-80 °C) for the required time (typically 12-48 hours), monitored by TLC or GC.

-

Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (R)-Hex-2-en-3-ol.

Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines a general method for the enantioselective reduction of hex-2-en-3-one using a chiral oxazaborolidine catalyst.[1][2][3][4]

Materials:

-

Hex-2-en-3-one

-

(R)-Me-CBS oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃・THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M HCl

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with (R)-Me-CBS oxazaborolidine solution (5-10 mol%).

-

The solution is cooled to -78 °C, and a solution of hex-2-en-3-one in anhydrous THF is added dropwise, maintaining the internal temperature below -70 °C.

-

BH₃・THF solution is then added slowly via syringe, ensuring the temperature does not rise significantly.

-

The reaction is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.

-

Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C.

-

The mixture is allowed to warm to room temperature, and the solvent is removed in vacuo.

-

The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of (R)-Hex-2-en-3-ol via catalytic reduction of hex-2-en-3-one.

References

Enantioselective Synthesis of (S)-Hex-2-en-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a key methodology for the enantioselective synthesis of (S)-Hex-2-en-3-ol, a valuable chiral building block in organic synthesis. The focus of this document is on the enzymatic kinetic resolution of racemic hex-2-en-3-ol, a robust and highly selective method.

Introduction

(S)-Hex-2-en-3-ol is a chiral allylic alcohol of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stereocenter and versatile chemical handles make it a crucial intermediate. Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Among the various strategies for obtaining enantiomerically pure compounds, enzymatic kinetic resolution offers a green and efficient approach, leveraging the high stereoselectivity of enzymes.

Core Methodology: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the unreacted enantiomer and the product of the faster reaction. In the context of synthesizing (S)-Hex-2-en-3-ol, a common and effective method is the lipase-catalyzed acylation of racemic this compound.

The principle of this method lies in the enantiopreference of a lipase, such as Candida antarctica lipase B (CALB), to acylate one enantiomer (typically the (R)-enantiomer) at a much higher rate than the other. This results in the formation of the (R)-ester and leaves the unreacted (S)-hex-2-en-3-ol with high enantiomeric purity.

Visualization of the Workflow

The logical workflow for the lipase-catalyzed kinetic resolution of racemic this compound is depicted in the following diagram:

Caption: Workflow for the kinetic resolution of racemic this compound.

Quantitative Data Summary

The efficiency of a kinetic resolution is typically evaluated by the conversion percentage, the enantiomeric excess (e.e.) of the unreacted substrate and the product, and the enantiomeric ratio (E). The following table summarizes representative data for the lipase-catalyzed acylation of a racemic allylic alcohol, serving as a model for the synthesis of (S)-Hex-2-en-3-ol.

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | E Value |

| 1 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | 24 | 50 | >99 (S) | >99 (R) | >200 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl Ether | 48 | 48 | 92 (S) | 98 (R) | ~100 |

| 3 | Mucor miehei Lipase (MML) | Vinyl Butyrate | Toluene | 72 | 52 | 95 (S) | 90 (R) | ~50 |

Note: This data is representative and may vary based on specific reaction conditions and the exact substrate.

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the kinetic resolution of racemic this compound using Candida antarctica lipase B.

Materials

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CALB)

-

Vinyl acetate (acyl donor)

-

Hexane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Celite

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 g, 10 mmol) and anhydrous hexane (50 mL).

-

Enzyme Addition: Add immobilized Candida antarctica lipase B (500 mg) to the solution.

-

Acylation: Add vinyl acetate (1.3 g, 15 mmol, 1.5 equivalents) to the mixture. Seal the flask and stir at room temperature (or a specified temperature, e.g., 30 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Work-up: Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the Celite pad with a small amount of hexane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acetic acid formed during the reaction, followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting mixture of (S)-hex-2-en-3-ol and (R)-hex-2-en-3-yl acetate by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure (S)-alcohol and (R)-ester.

Characterization

-

Determine the enantiomeric excess of the purified (S)-hex-2-en-3-ol and (R)-hex-2-en-3-yl acetate using chiral GC or HPLC analysis.

-

Confirm the structure and purity of the products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway Diagram: Catalytic Cycle of Lipase Acylation

The following diagram illustrates the simplified catalytic cycle for the lipase-mediated acylation of an alcohol.

Caption: Simplified catalytic cycle of lipase-mediated acylation.

Conclusion

The enantioselective synthesis of (S)-Hex-2-en-3-ol via lipase-catalyzed kinetic resolution of its racemic precursor is a highly effective and practical method. This approach offers several advantages, including mild reaction conditions, high enantioselectivity, and the use of environmentally benign catalysts. The detailed protocol and representative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient production of this important chiral intermediate.

Biocatalytic Synthesis of Chiral Hex-2-en-3-ol: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. Chiral hex-2-en-3-ol, a valuable building block, presents a synthetic challenge to produce in high enantiopurity via traditional chemical methods. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the biocatalytic approaches for the synthesis of chiral this compound, focusing on the asymmetric reduction of the prochiral precursor, (E)-hex-2-en-3-one.

Core Principles of Biocatalytic Reduction

The primary biocatalytic strategy for producing chiral this compound is the asymmetric reduction of the carbonyl group in (E)-hex-2-en-3-one. This transformation is predominantly achieved using oxidoreductases, a class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant. In this context, the ketone is reduced to a secondary alcohol, and a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), is oxidized.

Two main biocatalytic systems are employed for this purpose:

-

Whole-Cell Biocatalysts: Organisms such as baker's yeast (Saccharomyces cerevisiae) and various fungi are utilized. These systems are advantageous as they contain the necessary enzymes and have innate mechanisms for cofactor regeneration, making them cost-effective.

-

Isolated Enzymes: Purified alcohol dehydrogenases (ADHs) offer higher specificity and cleaner reaction profiles. However, they require an external system for cofactor regeneration, which can be achieved by adding a co-substrate like isopropanol (substrate-coupled regeneration) or a secondary enzyme system (e.g., glucose dehydrogenase).

The stereochemical outcome of the reduction, yielding either the (R)- or (S)-enantiomer of this compound, is determined by the enzyme's inherent stereopreference, which follows Prelog's rule or anti-Prelog selectivity.

Quantitative Data on Biocatalytic Reduction of (E)-hex-2-en-3-one

The following tables summarize the quantitative data from various biocatalytic systems for the synthesis of chiral this compound from (E)-hex-2-en-3-one.

Table 1: Whole-Cell Bioreduction of (E)-hex-2-en-3-one

| Biocatalyst | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |

| Aspergillus niger | 48 | 98 | >99 | (R) |

| Rhizopus oryzae | 48 | 95 | 98 | (R) |

| Saccharomyces cerevisiae (Baker's Yeast) | 48 | 90 | 95 | (S) |

Table 2: Plant-Tissue-Mediated Bioreduction of (E)-hex-2-en-3-one

| Biocatalyst (Plant Tissue) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |

| Daucus carota (Carrot) | 72 | 85 | 97 | (S) |

| Vigna radiata (Mung Bean) | 72 | 80 | 96 | (S) |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Aspergillus niger for (R)-Hex-2-en-3-ol

1. Inoculum Preparation:

- Prepare a potato dextrose agar (PDA) slant of Aspergillus niger.

- Incubate at 28°C for 5-7 days until sporulation is observed.

- Harvest spores by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface.

- Adjust the spore suspension to a concentration of approximately 1 x 107 spores/mL.

2. Fermentation and Biotransformation:

- Prepare the fermentation medium consisting of (g/L): glucose (20), peptone (10), yeast extract (5), KH2PO4 (5), and MgSO4·7H2O (0.5). Adjust the pH to 6.0.

- Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.

- Inoculate each flask with 1 mL of the spore suspension.

- Incubate at 28°C on a rotary shaker at 150 rpm for 48 hours.

- After the initial growth phase, add (E)-hex-2-en-3-one to a final concentration of 1 g/L.

- Continue the incubation under the same conditions for another 48 hours.

3. Product Extraction and Analysis:

- Separate the mycelium from the culture broth by filtration.

- Saturate the filtrate with NaCl and extract three times with an equal volume of ethyl acetate.

- Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

- Analyze the conversion and enantiomeric excess of the resulting this compound using chiral gas chromatography (GC).

Protocol 2: Isolated Alcohol Dehydrogenase (ADH) Catalyzed Reduction

1. Reaction Setup:

- In a 10 mL vial, prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 1 mM NADP+

- 10 mM (E)-hex-2-en-3-one

- 10% (v/v) isopropanol (for cofactor regeneration)

- 1 mg/mL of a commercially available ADH (e.g., from Lactobacillus brevis for (S)-selectivity or Thermoanaerobacter brockii for (R)-selectivity).

- Bring the total reaction volume to 5 mL with the buffer.

2. Biotransformation:

- Incubate the reaction mixture at 30°C with gentle shaking (100 rpm) for 24 hours.

- Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC.

3. Work-up and Analysis:

- Quench the reaction by adding 5 mL of ethyl acetate.

- Vortex the mixture thoroughly and separate the organic layer.

- Extract the aqueous layer twice more with 5 mL of ethyl acetate.

- Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate.

- Determine the conversion and enantiomeric excess by chiral GC analysis.

Visualizing the Biocatalytic Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in the biocatalytic synthesis of chiral this compound.

Caption: General enzymatic pathway for the ADH-catalyzed reduction of Hex-2-en-3-one.

Caption: Typical experimental workflow for whole-cell biocatalytic synthesis.

Conclusion

Biocatalysis offers a highly efficient and stereoselective route for the synthesis of chiral this compound. Both whole-cell systems and isolated enzymes have demonstrated their utility, providing access to either the (R)- or (S)-enantiomer in high enantiomeric excess. The choice of biocatalyst is critical in determining the stereochemical outcome and overall efficiency of the process. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field, enabling the development of robust and sustainable processes for the production of this valuable chiral intermediate. Further optimization of reaction conditions and enzyme engineering may lead to even greater improvements in yield and selectivity.

Hex-2-en-3-ol: An In-depth Technical Guide on a Key Volatile Organic Compound in Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-3-ol, a six-carbon unsaturated alcohol, is a volatile organic compound (VOC) that plays a significant role in the aroma and flavor profiles of a wide variety of food products. As a member of the C6-volatiles group, which are primarily derived from the enzymatic oxidation of fatty acids in plants, this compound contributes to the characteristic "green" and "fruity" notes in many fruits, vegetables, and beverages. Understanding the chemical properties, biosynthesis, analytical methodologies, sensory characteristics, and biological activities of this compound is crucial for food scientists, flavor chemists, and researchers in related fields. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound and its significance in the context of food science.

Chemical and Physical Properties

This compound is an aliphatic alcohol with the molecular formula C₆H₁₂O. The presence of a double bond and a hydroxyl group gives rise to several isomeric forms, including geometric (E/Z) and optical (R/S) isomers, each potentially possessing unique sensory and biological properties. The chemical structure is characterized by a six-carbon chain with a double bond between the second and third carbon atoms and a hydroxyl group on the third carbon.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molar Mass | 100.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16239-11-5 |

| Boiling Point | Approximately 139 °C |

| Density | Approximately 0.837 g/cm³ |

| Appearance | Colorless liquid |

| Odor | Green, fruity, apple, winey, sweet |

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The primary route for the formation of this compound and other C6-volatiles in plants is the lipoxygenase (LOX) pathway. This pathway is initiated by the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes upon tissue damage.

The key steps in the biosynthesis are as follows:

-

Lipase Action: Upon cell disruption, lipases hydrolyze triacylglycerols and phospholipids, releasing free fatty acids like linoleic and linolenic acid.

-

Lipoxygenase (LOX) Activity: LOX enzymes catalyze the dioxygenation of these fatty acids, forming hydroperoxy fatty acids. Specifically, 13-lipoxygenase acts on linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.

-

Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal by the enzyme hexenal isomerase.

-

Alcohol Dehydrogenase (ADH) Reduction: Finally, these C6 aldehydes are reduced to their corresponding alcohols by alcohol dehydrogenase (ADH). (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol, and it is through subsequent enzymatic or chemical rearrangements that other hexenol isomers, including this compound, can be formed.

Biosynthesis of C6 volatiles via the Lipoxygenase (LOX) pathway.

Quantitative Data of C6 Unsaturated Alcohols in Food

While specific quantitative data for this compound is sparse in the literature, the concentrations of other related C6 unsaturated alcohols have been reported in various food matrices. These compounds are significant contributors to the aroma of many fruits, vegetables, and beverages. The table below summarizes the concentration ranges of some common C6 alcohols found in different food products. The levels of these compounds can vary significantly depending on the cultivar, ripeness, processing, and storage conditions.

| Food Product | C6 Unsaturated Alcohol | Concentration Range (µg/kg) | Reference |

| Tomato | (Z)-3-Hexenol | 1,200 - 15,000 | [1] |

| Olive Oil | (E)-2-Hexen-1-ol | 500 - 35,000 | |

| Apple | Hexanol | 10 - 5,000 | |

| Strawberry | (Z)-3-Hexenol | 50 - 800 | |

| Grape | 1-Hexanol | 10 - 2,000 | [2] |

| Wine | 1-Hexanol | 100 - 10,000 | [2] |

| Tea (Green) | (Z)-3-Hexen-1-ol | 500 - 20,000 | [3] |

Note: Data for this compound is not widely available. The concentrations listed are for other common C6 unsaturated alcohols and are indicative of the general levels at which these compounds are found in food.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Representative Experimental Protocol: HS-SPME-GC-MS Analysis of C6 Volatiles in a Food Matrix

This protocol provides a general framework for the analysis of C6 volatile compounds. Specific parameters may need to be optimized depending on the sample matrix and the target analytes.

1. Sample Preparation:

-

Homogenize a known amount of the solid or liquid food sample.

-

Transfer an aliquot of the homogenized sample into a headspace vial.

-

Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds from the matrix.

-

Add an internal standard solution (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for broad-range volatile analysis.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 40-60 °C) with agitation for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) to desorb the analytes onto the analytical column.

-

GC Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is typically used for the separation of volatile alcohols.

-

Oven Temperature Program: A typical program might be: start at 40 °C for 2 minutes, ramp to 240 °C at a rate of 5 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4. Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).

-

Quantify the target analytes by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

Workflow for the analysis of volatile compounds in food using HS-SPME-GC-MS.

Sensory Characteristics and Flavor Contribution

C6 unsaturated alcohols, including isomers of hexenol, are well-known for their contribution to the "green," "leafy," and "fruity" aromas of many food products. The specific odor profile can vary depending on the isomer and its concentration.

-

(Z)-3-Hexen-1-ol: Often described as having a sharp, fresh, green grass odor.[3]

-

(E)-2-Hexen-1-ol: Typically characterized by a more fruity, apple-like, and slightly fatty aroma.[4]

-

This compound: While less studied, its sensory properties are generally described as being within the green and fruity spectrum, with potential "winey" and "sweet" undertones.

The presence of these compounds, even at low concentrations, can significantly impact the overall flavor profile of a food product. They can enhance the perception of freshness and fruitiness, but at high concentrations, they may impart an undesirable "grassy" or "unripe" flavor.

Biological Activity and Toxicology

The biological effects of C6 volatile compounds are an area of active research. In plants, they are known to play a role in defense against pests and pathogens. When consumed by humans as part of the diet, these compounds are generally considered safe at the levels typically found in food.

Toxicological studies on long-chain alcohols, including C6 alcohols, have generally indicated a low order of acute toxicity.[5][6] However, some C6-C11 alcohols have been shown to have a potential for skin and eye irritation.[5] The health effects of volatile organic compounds are dependent on the specific chemical, the level and duration of exposure, and the presence of other compounds in a mixture.[7] Further research is needed to fully elucidate the specific biological activities and potential long-term health effects of individual hexenol isomers, including this compound, at dietary-relevant concentrations.

Conclusion

This compound, as a representative of the C6 unsaturated alcohols, is a key contributor to the desirable aroma and flavor of many foods. Its formation via the lipoxygenase pathway from common fatty acids highlights the intricate biochemical processes that determine food quality. The analysis of this and other volatile compounds relies on sensitive analytical techniques like HS-SPME-GC-MS, which are essential for quality control and flavor research. While the sensory properties of C6 alcohols are generally characterized as "green" and "fruity," further investigation into the specific nuances of each isomer is warranted. Similarly, a deeper understanding of the biological activities of these compounds will be crucial for a comprehensive assessment of their role in the diet. This guide provides a foundational understanding for researchers and professionals working to unravel the complexities of food flavor and its impact on consumer perception and health.

References

Olfactory Properties of Hex-2-en-3-ol Isomers: A Technical Guide and Research Framework

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive technical guide concerning the olfactory properties of the isomers of Hex-2-en-3-ol. Extensive literature searches have revealed a significant gap in publicly available data regarding the specific odor characteristics of the stereoisomers of this compound. Consequently, this guide serves a dual purpose: to summarize the existing foundational knowledge and to present a detailed framework of experimental protocols necessary to elucidate the olfactory profiles of the (R,E)-, (S,E)-, (R,Z)-, and (S,Z)-hex-2-en-3-ol stereoisomers.

Introduction to this compound and its Stereoisomerism

This compound is a C6 unsaturated secondary allylic alcohol. Its structure contains two key stereogenic elements: a chiral center at the C3 carbon and a carbon-carbon double bond at the C2 position. This combination gives rise to four distinct stereoisomers:

-

(2E,3R)-hex-2-en-3-ol

-

(2E,3S)-hex-2-en-3-ol

-

(2Z,3R)-hex-2-en-3-ol

-

(2Z,3S)-hex-2-en-3-ol

The spatial arrangement of the substituents around these stereogenic centers is anticipated to significantly influence their interaction with olfactory receptors, leading to distinct olfactory perceptions for each isomer. While the odors of other C6 unsaturated alcohols, such as cis-3-hexen-1-ol (leaf alcohol), are well-characterized as intensely green and grassy, the specific olfactory properties of the this compound isomers remain to be scientifically documented.

Quantitative Olfactory Data (Hypothetical Framework)

To date, no quantitative olfactory data for the individual stereoisomers of this compound has been found in peer-reviewed literature. The following tables are presented as a framework for the systematic collection and presentation of such data once it becomes available through experimental investigation. Data for related C6 unsaturated alcohols are included for comparative context where available.

Table 1: Odor Detection Thresholds

| Compound | Isomer | Odor Threshold (ppb in water) | Odor Threshold (ng/L in air) | Reference |

| This compound | (2E,3R) | Data not available | Data not available | |

| (2E,3S) | Data not available | Data not available | ||

| (2Z,3R) | Data not available | Data not available | ||

| (2Z,3S) | Data not available | Data not available | ||

| Hexan-1-ol | 4000 | [1] | ||

| (cis)-Hex-3-en-1-ol | 0.2 | |||

| (trans)-Hex-2-enal | 4.5 |

Table 2: Sensory Panel Odor Descriptors

| Compound | Isomer | Primary Descriptors | Secondary Descriptors | Intensity (1-10 scale) | Hedonic Value (-5 to +5) |

| This compound | (2E,3R) | Data not available | Data not available | Data not available | Data not available |

| (2E,3S) | Data not available | Data not available | Data not available | Data not available | |

| (2Z,3R) | Data not available | Data not available | Data not available | Data not available | |

| (2Z,3S) | Data not available | Data not available | Data not available | Data not available | |

| Hexan-1-ol | Fruity, Alcoholic, Green, Sweet | ||||

| (cis)-Hex-3-en-1-ol | Green, Grassy, Sharp | Leafy, Unripe fruit | |||

| (trans)-Hex-2-enal | Green, Fatty, Leafy | Fruity, Aldehydic |

Proposed Experimental Protocols

The following sections outline detailed methodologies for the synthesis, separation, and sensory analysis of the this compound stereoisomers, based on established techniques for similar chiral volatile compounds.

Stereospecific Synthesis of this compound Isomers

A potential synthetic route to obtain the individual stereoisomers of this compound involves the stereoselective reduction of the corresponding α,β-unsaturated ketone, 2-hexen-3-one.

Objective: To synthesize the four stereoisomers of this compound with high stereochemical purity.

Materials:

-

(E)-2-hexen-3-one and (Z)-2-hexen-3-one (precursors)

-

Chiral reducing agents (e.g., (R)- and (S)-CBS reagents, or a chiral metal hydride complex)

-

Anhydrous solvents (e.g., tetrahydrofuran (THF), diethyl ether)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Eluent system (e.g., hexane/ethyl acetate mixtures)

Procedure:

-

Preparation of (E)- and (Z)-2-hexen-3-one: The E and Z isomers of the precursor ketone can be synthesized and separated using established methods, for example, via a Wittig or Horner-Wadsworth-Emmons reaction followed by chromatographic separation.

-

Asymmetric Reduction:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chosen chiral reducing agent in the anhydrous solvent and cool to the recommended temperature (e.g., -78 °C).

-

Slowly add a solution of the corresponding (E)- or (Z)-2-hexen-3-one in the same anhydrous solvent to the cooled solution of the reducing agent.

-

Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Allow the mixture to warm to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous layer with the extraction solvent (e.g., three times with diethyl ether).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.

-